molecular formula C15H9ClF2N2O2S B4609424 4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide

4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B4609424
M. Wt: 354.8 g/mol
InChI Key: HYLKCEKKSUGIFD-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a chloro group and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced by reacting the benzothiazole intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.

    Formation of the Benzamide Group: The final step involves the reaction of the difluoromethoxy-substituted benzothiazole with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

    Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or thiols.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Benzothiazole derivatives, including this compound, have been explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-chloro-N-[6-(methoxy)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-chloro-N-[6-(methylthio)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a methylthio group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide imparts unique chemical and biological properties to the compound. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in penetrating cell membranes and resisting metabolic degradation. Additionally, the difluoromethoxy group can influence the compound’s binding affinity to its molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2S/c16-9-3-1-8(2-4-9)13(21)20-15-19-11-6-5-10(22-14(17)18)7-12(11)23-15/h1-7,14H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLKCEKKSUGIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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